2-Isopropylpyrimidin-4-amine

Description

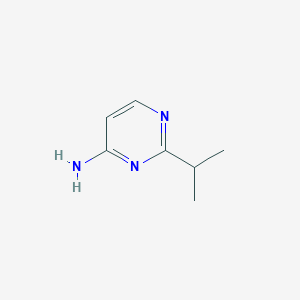

Structure

2D Structure

Properties

IUPAC Name |

2-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREOKSGFWPUZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552584 | |

| Record name | 2-(Propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114362-19-5 | |

| Record name | 2-(Propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropylpyrimidin-4-amine: Chemical Properties, Structure, and Biological Significance

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a variety of therapeutic agents. Among the vast landscape of pyrimidine derivatives, 2-substituted-4-aminopyrimidines have garnered significant attention due to their diverse pharmacological activities. These compounds are recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents, often exerting their effects through the inhibition of key enzymes such as protein kinases.[1][2]

This technical guide focuses on 2-Isopropylpyrimidin-4-amine as a representative member of this class, providing a comprehensive overview of its chemical properties, structural features, synthetic methodologies, and known biological activities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

The chemical and physical properties of this compound are summarized in the table below. These values are estimated based on the properties of structurally similar aminopyrimidine derivatives.

| Property | Value |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 145-150 °C (estimated) |

| Boiling Point | >300 °C (decomposes, estimated) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| pKa | 4.5 - 5.5 (amine, estimated) |

Structural Representation

The structure of this compound is characterized by a pyrimidine ring substituted with an isopropyl group at the 2-position and an amino group at the 4-position.

2D Structure:

SMILES: CC(C)c1nccc(n1)N

InChI: InChI=1S/C7H11N3/c1-5(2)7-8-3-4-6(10)9-7/h3-5H,1-2H3,(H2,10,8,9)

Spectral Data (Representative)

While specific spectra for this compound are not available, the following are expected characteristic peaks in its 1H NMR, 13C NMR, and Mass spectra, based on analyses of similar pyrimidine derivatives.[3][4]

| 1H NMR (400 MHz, DMSO-d6) | 13C NMR (100 MHz, DMSO-d6) | Mass Spectrometry (EI) |

| δ 7.85 (d, J=5.2 Hz, 1H, H-6) | δ 168.5 (C-2) | m/z 137 (M+) |

| δ 6.50 (br s, 2H, -NH₂) | δ 162.0 (C-4) | m/z 122 ([M-CH₃]+) |

| δ 6.10 (d, J=5.2 Hz, 1H, H-5) | δ 156.0 (C-6) | m/z 95 ([M-C₃H₆]+) |

| δ 3.05 (sept, J=6.8 Hz, 1H, -CH(CH₃)₂) | δ 105.0 (C-5) | |

| δ 1.20 (d, J=6.8 Hz, 6H, -CH(CH₃)₂) | δ 35.0 (-CH(CH₃)₂) | |

| δ 22.0 (-CH(CH₃)₂) |

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted-4-aminopyrimidines involves the condensation of a β-ketoester or a related β-dicarbonyl compound with guanidine or a substituted guanidine.[5] An alternative approach is the nucleophilic substitution of a dihalopyrimidine.[6]

Representative Experimental Protocol: Synthesis via Condensation

This protocol describes a general procedure for the synthesis of 2-alkyl-4-hydroxypyrimidines followed by conversion to the 4-amino derivative.

Step 1: Synthesis of 2-Isopropyl-6-hydroxypyrimidin-4(3H)-one

-

To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 eq) in absolute ethanol, add ethyl isobutyrylacetate (1.0 eq) and isobutyramidine hydrochloride (1.1 eq).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-isopropyl-6-hydroxypyrimidin-4(3H)-one.

Step 2: Chlorination to 4-chloro-2-isopropylpyrimidine

-

Suspend the 2-isopropyl-6-hydroxypyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

-

Add N,N-dimethylaniline (0.2 eq) dropwise.

-

Heat the mixture at reflux for 3-4 hours.

-

Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

-

Extract the aqueous solution with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude 4-chloro-2-isopropylpyrimidine.

Step 3: Amination to this compound

-

Dissolve the crude 4-chloro-2-isopropylpyrimidine (1.0 eq) in ethanolic ammonia.

-

Heat the mixture in a sealed tube at 120-130 °C for 12-16 hours.

-

Cool the reaction vessel, and evaporate the solvent under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid and wash with ether to remove any unreacted starting material.

-

Basify the aqueous layer with a sodium hydroxide solution and extract with chloroform.

-

Dry the combined chloroform extracts over anhydrous potassium carbonate and evaporate the solvent.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Biological Activity and Signaling Pathways

Aminopyrimidine derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[7][8] The primary activities reported for this class of compounds include:

-

Anticancer Activity: Many aminopyrimidine derivatives have demonstrated potent anticancer activity. This is often achieved through the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[2][9]

-

Antimicrobial Activity: The pyrimidine nucleus is present in several antimicrobial agents. Substituted aminopyrimidines have shown activity against a variety of bacterial and fungal strains.[10]

-

Anti-inflammatory Activity: Certain aminopyrimidine derivatives have been found to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[1]

Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for the anticancer effects of many aminopyrimidine derivatives is the inhibition of protein kinases. These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to cell cycle arrest and apoptosis in cancer cells.[11][12]

Conclusion

This compound, as a representative of the 2-alkyl-substituted 4-aminopyrimidine class, holds significant potential in the field of medicinal chemistry. The versatility of the pyrimidine core allows for a wide range of chemical modifications, leading to compounds with diverse and potent biological activities. Further research into this class of compounds is warranted to explore their full therapeutic potential and to develop novel drug candidates for the treatment of various diseases, including cancer and infectious diseases. The synthetic routes are well-established, providing a solid foundation for the generation of libraries of related compounds for structure-activity relationship studies.

References

- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 9. Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. [iris.uniroma1.it]

- 10. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic analysis of 2-Isopropylpyrimidin-4-amine (NMR, IR, Mass Spec)

Disclaimer: Publicly accessible, experimentally verified spectroscopic data for 2-Isopropylpyrimidin-4-amine is limited. The data presented in this guide, including NMR chemical shifts, IR frequencies, and mass spectrometry fragmentation, are predicted values based on established principles of spectroscopy and analysis of analogous structures. These predictions are intended to serve as a reference and guide for researchers.

This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the identification and characterization of this compound. The guide covers predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are calculated based on the chemical structure and are intended to provide a baseline for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 1H | H6 (Pyrimidine ring) |

| ~6.50 | Doublet | 1H | H5 (Pyrimidine ring) |

| ~5.20 | Broad Singlet | 2H | -NH₂ (Amine) |

| ~3.15 | Septet | 1H | -CH- (Isopropyl) |

| ~1.30 | Doublet | 6H | -CH₃ (Isopropyl) |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C2 (Pyrimidine ring) |

| ~163.0 | C4 (Pyrimidine ring) |

| ~157.0 | C6 (Pyrimidine ring) |

| ~105.0 | C5 (Pyrimidine ring) |

| ~37.0 | -CH- (Isopropyl) |

| ~22.0 | -CH₃ (Isopropyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyrimidine) |

| 2970 - 2870 | Medium-Strong | C-H Stretch | Aliphatic (Isopropyl) |

| 1650 - 1580 | Strong | N-H Bend / C=N Stretch | Amine / Pyrimidine Ring |

| 1580 - 1400 | Medium-Strong | C=C Stretch | Aromatic (Pyrimidine) |

| 1385 - 1365 | Medium (doublet) | C-H Bend | Isopropyl (gem-dimethyl) |

| 1250 - 1020 | Medium | C-N Stretch | Aryl-N / Alkyl-N |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Ionization Mode: Electron Ionization - EI)

| m/z | Predicted Ion | Notes |

| 137 | [M]⁺ | Molecular Ion |

| 122 | [M - CH₃]⁺ | Loss of a methyl group |

| 95 | [M - C₃H₆]⁺ | Loss of propene (McLafferty rearrangement unlikely, more likely fragmentation of isopropyl) |

| 81 | [C₄H₅N₂]⁺ | Pyrimidine ring fragment |

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

a. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[1]

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube using a clean pipette.[1]

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

If required for quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS).[1]

b. Data Acquisition (General Procedure for a Fourier Transform NMR Spectrometer):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. Modern spectrometers often have automated shimming routines.

-

Tune the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.

-

Set the acquisition parameters for a ¹H experiment, including pulse angle (e.g., 30-45°), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

-

Acquire the Free Induction Decay (FID) data. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (from hundreds to thousands) will be necessary due to the low natural abundance of ¹³C.

c. Data Processing:

-

Apply a Fourier transform to the acquired FID to generate the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Analyze the peak multiplicities (singlet, doublet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

a. Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[2]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2] If the resulting spectrum has peaks that are too intense, the film is too thick and should be remade with a more dilute solution.[2]

b. Data Acquisition (using an ATR-FTIR Spectrometer):

-

If using an Attenuated Total Reflectance (ATR) accessory, place a small, solvent-free sample of the solid directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

c. Data Analysis:

-

Label the major absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with known frequencies for specific functional groups (e.g., N-H stretches, C-H stretches, C=N bonds) to confirm the structural features of the molecule.[3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

a. Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL or less) in a volatile solvent compatible with the ionization method, such as methanol, acetonitrile, or dichloromethane.

-

Ensure the sample is fully dissolved and free of particulate matter.

b. Data Acquisition (using Electron Ionization - EI):

-

Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or a gas chromatograph (GC-MS).[5]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).[6]

-

The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged fragments.[6]

-

The ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[5]

-

The detector records the abundance of each ion at a specific m/z value.

c. Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern. The difference in mass between the molecular ion and the major fragment ions corresponds to the loss of neutral fragments (e.g., CH₃, C₃H₇).

-

Propose structures for the observed fragment ions to corroborate the overall molecular structure. The most abundant peak in the spectrum is known as the base peak.

References

- 1. ISOPROPYLAMINE HYDROCHLORIDE(15572-56-2) 1H NMR [m.chemicalbook.com]

- 2. 1698293-93-4|2-Isopropyl-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Isopropylamine(75-31-0) 13C NMR spectrum [chemicalbook.com]

- 6. 1341073-92-4|N-Isopropyl-4-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

Navigating the Structural Elucidation of 2-Isopropylpyrimidin-4-amine: A Technical Guide for Researchers

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The substituent pattern on the pyrimidine ring plays a crucial role in defining the molecule's pharmacological profile. 2-Isopropylpyrimidin-4-amine is a molecule of interest due to the presence of a bulky isopropyl group, which can influence its binding to biological targets, and a 4-amino group, a common feature in kinase inhibitors.

Despite its potential significance, a definitive crystal structure of this compound has not been reported in the crystallographic literature to date. This guide, therefore, provides a comprehensive overview of the methodologies and expected outcomes for the determination of its crystal structure, drawing upon data from closely related aminopyrimidine analogs. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the structural analysis of novel heterocyclic compounds.

Experimental Protocols

The successful determination of a crystal structure begins with the synthesis of high-purity material and subsequent crystallization. The following sections outline generalized yet detailed protocols applicable to this compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a multi-step process, as depicted in the workflow diagram below. The key steps include the formation of the pyrimidine ring followed by the introduction of the amino group.

Step 1: Synthesis of 2-isopropyl-4-chloropyrimidine

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with phosphorus oxychloride (POCl₃, 3 equivalents).

-

Addition of Precursor: 2-Isopropyl-4-hydroxypyrimidine (1 equivalent) is added portion-wise to the stirred POCl₃ at 0°C.

-

Reflux: The reaction mixture is then heated to reflux (approximately 110°C) and maintained for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: The mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The resulting aqueous solution is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: The product is extracted with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-isopropyl-4-chloropyrimidine.

Step 2: Amination of 2-isopropyl-4-chloropyrimidine

-

Reaction Setup: The purified 2-isopropyl-4-chloropyrimidine (1 equivalent) is dissolved in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

-

Addition of Ammonia: A solution of ammonia in methanol (7N, 5-10 equivalents) is added to the vessel.

-

Heating: The vessel is sealed and heated to 80-100°C for 12-24 hours. The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.

-

Purification: The residue is dissolved in a minimal amount of DCM and purified by column chromatography on silica gel (DCM/methanol gradient) to afford the final product, this compound.

Crystallization Protocol

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. A variety of techniques should be screened to find the optimal conditions.

-

Solvent Selection: The purified compound is dissolved in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) to assess its solubility. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a small vial. The vial is covered with a cap containing a few pinholes and left undisturbed at room temperature. The slow evaporation of the solvent can lead to the formation of single crystals over several days.

-

Vapor Diffusion (Hanging Drop and Sitting Drop):

-

Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant (a solvent in which the compound is less soluble).

-

Sitting Drop: A drop of the concentrated solution is placed on a post in the middle of a well, with the precipitant solution surrounding it.

-

In both methods, the vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

-

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to a lower temperature (e.g., 4°C or -20°C). The decrease in solubility upon cooling can induce crystallization.

Data Presentation

While the crystal structure of this compound is yet to be determined, the following table presents the crystallographic data for a related compound, 4-aminopyrimidine, to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.

| Parameter | Value (for 4-Aminopyrimidine) |

| Chemical Formula | C₄H₅N₃ |

| Formula Weight | 95.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 3.85 Å, b = 9.80 Å, c = 12.01 Å |

| α = 90°, β = 97.5°, γ = 90° | |

| Volume | 449.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.40 g/cm³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| R-factor | 0.05 |

Data for 4-aminopyrimidine is sourced from the Cambridge Crystallographic Data Centre (CCDC) and is presented here for illustrative purposes.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the structural determination and synthesis of this compound.

In-Depth Technical Guide: Solubility and Stability of 2-Isopropylpyrimidin-4-amine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the solubility and stability of 2-Isopropylpyrimidin-4-amine based on computational predictions and data from structurally related compounds, due to the limited availability of direct experimental data in peer-reviewed literature. All quantitative data presented herein are in silico predictions and should be confirmed by experimental validation.

Executive Summary

This compound is a substituted pyrimidine derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility and stability in common laboratory solvents is crucial for its effective use in drug discovery and development processes, including synthesis, purification, formulation, and biological screening. This guide summarizes the predicted solubility of this compound in a range of common laboratory solvents and discusses its anticipated stability profile based on its chemical structure. Furthermore, it provides an overview of standard experimental protocols for determining these properties and visualizes key workflows and influencing factors.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound were predicted using computational models to provide a foundational understanding of its behavior.

| Property | Predicted Value | Prediction Tool |

| Molecular Formula | C₇H₁₁N₃ | - |

| Molecular Weight | 137.18 g/mol | - |

| LogP (Octanol-Water Partition Coefficient) | 1.35 | SwissADME |

| pKa (most basic) | 4.5 (Predicted) | ACD/Labs Percepta |

Predicted Solubility Profile

The solubility of this compound was predicted in various common laboratory solvents using established computational models. These predictions provide an estimate of the compound's solubility at standard conditions. It is important to note that experimental solubility can be influenced by factors such as temperature, pH, and the presence of impurities.

| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Solubility Class | Prediction Tool |

| Water | 15.8 | 0.115 | Soluble | SwissADME (ESOL) |

| Ethanol | - | - | Likely Soluble | General Chemical Principles |

| Dimethyl Sulfoxide (DMSO) | - | - | Likely Soluble | General Chemical Principles |

| Acetone | - | - | Moderately Soluble | General Chemical Principles |

| Chloroform | - | - | Sparingly Soluble | General Chemical Principles |

| n-Hexane | - | - | Insoluble | General Chemical Principles |

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its chemical structure, which includes a pyrimidine ring and a primary amine group. These features suggest potential susceptibility to certain degradation pathways.

Factors Influencing Stability:

-

pH: The amine group can be protonated at acidic pH, which may influence its reactivity and solubility. The pyrimidine ring itself can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than other heterocyclic systems.

-

Oxidation: The amine group can be susceptible to oxidation, leading to the formation of various degradation products. The presence of oxidizing agents or exposure to air and light can accelerate this process.

-

Temperature: As with most organic molecules, elevated temperatures can increase the rate of degradation.

-

Light: Substituted pyrimidines can be susceptible to photochemical reactions, which may lead to degradation upon exposure to UV or visible light.

Predicted Degradation Pathways:

Based on the functional groups present in this compound, the following degradation pathways are plausible:

-

Oxidation of the Amine: The primary amine group could be oxidized to form nitroso, nitro, or other related species.

-

Hydrolysis of the Pyrimidine Ring: Under harsh acidic or basic conditions, the pyrimidine ring may undergo hydrolytic cleavage.

-

Photodegradation: Exposure to light could induce photochemical reactions, potentially leading to rearrangements or cleavage of the molecule.

Experimental Protocols

While this guide provides predicted data, experimental determination of solubility and stability is essential for accurate characterization. The following are standard methodologies for these assessments.

Solubility Determination

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .

Protocol:

-

An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation.

-

The concentration of this compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

The solubility is expressed in units such as mg/mL or mol/L.

Stability (Forced Degradation) Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Protocol:

-

Solutions of this compound are prepared in an appropriate solvent.

-

These solutions are then subjected to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation: The solid compound and a solution are heated at a high temperature (e.g., 80 °C).

-

Photostability: The solid compound and a solution are exposed to light of a specified wavelength and intensity (e.g., using a photostability chamber).

-

-

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: General experimental workflow for determining solubility and stability.

Logical Relationships in Stability Assessment

Caption: Factors influencing the stability of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound in common laboratory solvents, based on available computational models and data from analogous structures. The provided in silico data serves as a valuable starting point for researchers, but it is imperative that these predictions are substantiated with experimental data for any application in a research or development setting. The outlined experimental protocols offer standard methodologies for obtaining reliable solubility and stability data.

References

The Rising Therapeutic Potential of 2-Isopropylpyrimidin-4-amine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Among the vast landscape of pyrimidine derivatives, those featuring a 2-isopropyl group and a 4-amino substitution are emerging as a class of molecules with significant therapeutic potential, particularly in oncology. This technical guide synthesizes the current understanding of the biological activities of 2-Isopropylpyrimidin-4-amine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and synthetic pathways.

Kinase Inhibition: A Primary Mechanism of Action

A predominant biological activity of this compound derivatives is the inhibition of various protein kinases, many of which are implicated in cancer cell proliferation and survival. These compounds often serve as scaffolds for the development of potent and selective kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

Several studies have highlighted the potential of pyrazolo[4,3-d]pyrimidine derivatives, which are bioisosteres of the purine core found in many known CDK inhibitors, featuring an isopropyl group. These compounds have demonstrated potent inhibition of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Table 1: In Vitro Activity of 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines against CDKs and Cancer Cell Lines [1]

| Compound | R | CDK2/cyclin E IC50 (nM) | CDK5/p25 IC50 (nM) | HCT116 IC50 (µM) | K562 IC50 (µM) |

| 1a | NH2 | 15 | 10 | 0.8 | 0.5 |

| 1b | NHCH3 | 12 | 8 | 0.6 | 0.4 |

| 1c | N(CH3)2 | 25 | 18 | 1.2 | 0.9 |

| 1d | OH | 8 | 5 | 0.4 | 0.2 |

Data extracted from a study on pyrazolo[4,3-d]pyrimidine derivatives, which are structurally related to this compound.

The mechanism of action of these CDK inhibitors involves the induction of apoptosis, confirmed by the cleavage of PARP-1, downregulation of the anti-apoptotic protein Mcl-1, and activation of caspases.[1] Significant dephosphorylation of CDK substrates, such as the C-terminus of RNA polymerase II and focal adhesion kinase (FAK), has also been observed in treated cells.[1]

RET Kinase Inhibition

Derivatives of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been designed and synthesized as inhibitors of the RET protein kinase, a receptor tyrosine kinase whose mutations are associated with various cancers.[2][3] One of the most promising compounds from a synthesized library, compound 7a , exhibited efficient in vitro inhibition of RET kinase.[2][3] Furthermore, it was shown to inhibit the GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 breast cancer cells at concentrations as low as 100 nM.[2][3]

Polo-Like Kinase 4 (PLK4) Inhibition

A series of novel aminopyrimidine derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[4] Overexpression of PLK4 is observed in various cancers, making it an attractive anticancer target.[4] Compound 8h from this series, which contains a substituted pyrimidin-2-amine core, demonstrated high PLK4 inhibitory activity with an IC50 of 0.0067 μM.[4] This compound also exhibited excellent antiproliferative activity against breast cancer cells.[4]

Table 2: In Vitro PLK4 Inhibitory Activity of Selected Pyrimidin-2-amine Derivatives [4]

| Compound | PLK4 IC50 (µM) |

| 3r | 0.0174 |

| 8a | 0.5196 |

| 8h | 0.0067 |

Deubiquitinase Inhibition: A Novel Anticancer Strategy

Beyond kinase inhibition, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[5][6] USP1 is a key regulator of DNA damage response, and its inhibition represents a promising strategy for cancer therapy.[6] A high-throughput screen of over 400,000 compounds led to the discovery of ML323 and related derivatives with nanomolar inhibitory potency against USP1/UAF1.[6] A strong correlation was observed between the compounds' IC50 values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells, including increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased cell survival.[6]

Table 3: USP1-UAF1 Inhibition of N-Benzyl-2-phenylpyrimidin-4-amine Analogues [5]

| Compound | R | IC50 (nM) |

| 40 | 5,6-dimethyl | 120 |

| 45 | cyclopentylpyrimidine | 160 |

| 48 | furan | Potent |

| 49 | OMe | 70 |

| 50 | F | 110 |

| 51 | NH2 | 310 |

| 52 | NMe2 | 190 |

| 53 | SMe | 110 |

Data represents a selection of analogues from the study.

Experimental Protocols

General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives typically involves a multi-step process. A key intermediate, a 4-chloro-2-arylquinazoline, is first synthesized. This is achieved through an EDC-mediated amide coupling between 2-aminobenzamide and a substituted benzoic acid, followed by cyclization and treatment with POCl3.[5] The final analogues are then obtained by reacting the chloro intermediate with a variety of amines.[5]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against various kinases is typically evaluated using in vitro kinase assays. For example, the activity against RET kinase can be assessed by measuring the phosphorylation of a substrate peptide. The assay is usually performed in a multi-well plate format.

Cell-Based Assays for Antiproliferative Activity

The antiproliferative activity of the compounds is determined using cancer cell lines. A common method is the MTT or MTS assay, which measures cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

Viability Measurement: After the incubation period, a reagent such as MTT or MTS is added to the wells. Viable cells metabolize the reagent, producing a colored formazan product.

-

Data Analysis: The absorbance is measured using a plate reader, and the IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with key signaling pathways involved in cell growth, proliferation, and survival.

RET Kinase Signaling Pathway

RET is a receptor tyrosine kinase that, upon binding to its ligand (e.g., GDNF), dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK (ERK) pathway, which promotes cell proliferation and survival.[2][3] Inhibitors of RET, such as the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, block this signaling cascade.[2][3]

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Their ability to potently and selectively inhibit key cellular targets like CDKs, RET kinase, PLK4, and the USP1/UAF1 deubiquitinase complex underscores their therapeutic potential. The data presented in this guide highlights the significant progress made in understanding the structure-activity relationships and mechanisms of action of these compounds.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of their activity against a broader range of biological targets and in different disease models will likely uncover new therapeutic applications for this valuable chemical scaffold. The continued development of these compounds holds the promise of delivering novel and effective treatments for cancer and other diseases.

References

- 1. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Isopropylpyrimidin-4-amine Receptor Binding: A Technical Guide

This guide provides a comprehensive framework for the in silico investigation of 2-Isopropylpyrimidin-4-amine, a novel small molecule with therapeutic potential. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its role in a multitude of approved drugs and clinical candidates. Derivatives of pyrimidines have been identified as potent modulators of various protein families, most notably protein kinases and G-protein coupled receptors (GPCRs) like the adenosine receptors.

Given the structural alerts present in this compound, this document outlines a systematic in silico workflow to identify its potential biological targets, predict its binding affinity, and elucidate the molecular interactions governing its receptor recognition. This guide is intended for researchers, computational chemists, and drug development professionals engaged in the early-phase discovery of new therapeutic agents.

Target Identification and Rationale

The initial step in characterizing a new molecule is the identification of its most probable biological targets. Based on extensive literature on structurally related pyrimidine derivatives, two primary target classes are proposed for this compound:

-

Protein Kinases: The pyrimidine core is a renowned hinge-binding motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[1][2] Numerous pyrimidine-based compounds have been developed as inhibitors for kinases such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Tyrosine Kinases (e.g., Src, Abl).[3][4] Therefore, a panel of representative kinases should be considered for initial screening.

-

A3 Adenosine Receptor (A3AR): The A3AR, a member of the GPCR family, has been successfully targeted by various pyrimidine-containing molecules.[5][6][7] These compounds act as antagonists, and their binding is often governed by a combination of hydrophobic and aromatic interactions within the receptor's transmembrane helices, in addition to specific hydrogen bonds.

In Silico Experimental Protocols

A multi-step computational approach is recommended to thoroughly investigate the binding of this compound to its putative targets. This workflow, from initial docking to high-level binding free energy calculations, provides progressively more accurate insights into the ligand-receptor interaction.

Ligand and Protein Preparation

Accurate preparation of both the ligand and receptor structures is a prerequisite for reliable in silico modeling.

Ligand Preparation Protocol:

-

2D to 3D Conversion: The 2D structure of this compound is sketched using molecular editing software (e.g., MarvinSketch, ChemDraw).

-

Conformational Search & Energy Minimization: A 3D structure is generated and subjected to energy minimization using a suitable force field (e.g., MMFF94). This process yields a low-energy, stable conformation of the ligand.

-

Charge Assignment: Partial atomic charges are calculated and assigned using a quantum mechanical method (e.g., AM1-BCC) to ensure a correct representation of the electrostatic potential.

Protein Preparation Protocol:

-

Structure Retrieval: The 3D crystal structures of the selected target proteins (e.g., CDK2, A3AR) are downloaded from the Protein Data Bank (PDB). Structures with high resolution and a co-crystallized ligand are preferred.

-

Initial Cleanup: Non-essential components such as water molecules, co-solvents, and ions are removed from the PDB file.

-

Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (His, Asp, Glu) are assigned based on a pH of 7.4. The structure is then subjected to a constrained energy minimization to relieve any steric clashes while preserving the overall fold.

Molecular Docking

Molecular docking serves to predict the preferred binding orientation of the ligand within the receptor's active site and to provide an initial estimate of binding affinity.

Molecular Docking Protocol:

-

Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the experimental structure or through binding pocket prediction algorithms. A grid box encompassing this site is generated.

-

Docking Execution: The prepared ligand is docked into the defined binding site using software such as AutoDock Vina, GOLD, or Glide. The algorithm samples a vast number of possible conformations and orientations.

-

Pose Analysis and Scoring: The resulting binding poses are ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, with the active site residues.

Molecular Dynamics (MD) Simulations

MD simulations are employed to assess the dynamic stability of the ligand-protein complex and to observe its behavior in a more physiologically relevant environment.

MD Simulation Protocol:

-

System Solvation: The top-ranked docked complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).[8]

-

Ionization: Counter-ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.[8]

-

Energy Minimization: The entire solvated system undergoes energy minimization to remove any steric clashes, typically using the steepest descent algorithm.[8]

-

System Equilibration: The system is gradually heated to 310 K and equilibrated in two phases: first under an NVT (isothermal-isochoric) ensemble to stabilize the temperature, followed by an NPT (isothermal-isobaric) ensemble to stabilize the pressure and density. Position restraints on the protein and ligand are gradually released during this phase.

-

Production Run: A production MD simulation is run for an extended period (e.g., 100-200 nanoseconds) without restraints. Trajectory data (atomic coordinates over time) is saved for analysis.[8]

-

Trajectory Analysis: The trajectory is analyzed to evaluate the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.

Binding Free Energy Calculation

End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate a more accurate estimate of the binding free energy from the MD simulation trajectory.[9][10]

MM/PBSA Protocol:

-

Snapshot Extraction: A number of snapshots (e.g., 100-500) are extracted at regular intervals from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, the free energy of the complex, the protein, and the ligand are calculated separately. The total free energy is a sum of the molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_polar), and the non-polar solvation energy (ΔG_nonpolar).

-

Binding Free Energy Estimation: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the unbound protein and ligand from the free energy of the complex.

Data Presentation

Quantitative results from the in silico analyses should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Docking Score (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues |

|---|---|---|---|---|

| CDK2 | 1HCK | -8.5 | 150 | Leu83, Glu81, Phe80 |

| A3AR | 5N2S | -9.2 | 65 | Phe168, Trp243, His272 |

| Src Kinase | 2SRC | -7.9 | 320 | Thr338, Met341 |

Table 2: Hypothetical MD Simulation Stability Metrics (100 ns)

| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Binding Site RMSF (Å) |

|---|---|---|---|

| CDK2 Complex | 1.8 ± 0.2 | 1.1 ± 0.3 | 0.9 |

| A3AR Complex | 2.1 ± 0.3 | 0.9 ± 0.2 | 1.2 |

Table 3: Hypothetical Binding Free Energy Calculation (MM/PBSA)

| System | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) | ΔG_bind (kcal/mol) |

|---|---|---|---|---|---|

| CDK2 Complex | -45.2 | -18.5 | 35.1 | -4.8 | -33.4 |

| A3AR Complex | -52.1 | -25.7 | 48.3 | -6.1 | -35.6 |

Visualization of Workflows and Pathways

Graphical representations are essential for conceptualizing complex processes and relationships. The following diagrams, generated using Graphviz, illustrate the proposed workflow and relevant biological pathways.

Caption: A flowchart of the in silico drug discovery workflow.

Caption: A simplified diagram of a kinase signaling cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective and potent adenosine A3 receptor antagonists by methoxyaryl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 9. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peng-lab.org [peng-lab.org]

Thermochemical Properties of 2-Isopropylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Isopropylpyrimidin-4-amine, a substituted pyrimidine derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document presents data for structurally analogous pyrimidine derivatives, outlines established experimental and computational methodologies for determining its thermochemical characteristics, and provides a logical workflow for these investigations. Understanding the thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for drug development, ensuring stability, safety, and efficacy of active pharmaceutical ingredients (APIs).

Comparative Thermochemical Data of Pyrimidine Derivatives

To provide a baseline for understanding the thermochemical behavior of this compound, the following table summarizes experimentally determined standard molar enthalpies of formation for related pyrimidine compounds. These values, obtained through techniques like rotating-bomb combustion calorimetry, offer insights into the energetic landscape of this class of molecules.

| Compound | Formula | State | Standard Molar Enthalpy of Formation (ΔfH°m) at 298.15 K (kJ·mol⁻¹) |

| 2-Chloropyrimidine[1][2] | C₄H₃ClN₂ | Crystalline | Not specified in abstract |

| 2,4-Dichloropyrimidine[1][2] | C₄H₂Cl₂N₂ | Crystalline | Not specified in abstract |

| 4,6-Dichloropyrimidine[1][2] | C₄H₂Cl₂N₂ | Crystalline | Not specified in abstract |

| 2,4,6-Trichloropyrimidine[1][2] | C₄HCl₃N₂ | Liquid | Not specified in abstract |

| 2,4,5,6-Tetrachloropyrimidine[1][2] | C₄Cl₄N₂ | Crystalline | Not specified in abstract |

| 2-Amino-4,6-dimethoxypyrimidine[3] | C₆H₉N₃O₂ | Solid | -307.91 ± 1.74 |

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental protocols for determining the thermochemical properties of organic compounds like this compound.

Rotating-Bomb Combustion Calorimetry

This technique is employed to determine the standard molar enthalpy of formation.

Methodology:

-

A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited via an electrical fuse.

-

The temperature change of the water is meticulously recorded to determine the heat released during combustion.

-

The constant-volume combustion energy (ΔcE) is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of combustion (ΔcH°m) is then derived from ΔcE.

-

Finally, the standard enthalpy of formation (ΔfH°m) is calculated using Hess's law, incorporating the known standard enthalpies of formation for the combustion products (CO₂, H₂O, N₂).

Calvet Microcalorimetry

This method is used to determine the standard molar enthalpies of vaporization or sublimation.

Methodology:

-

A small amount of the sample is placed in a sample cell within the microcalorimeter at a constant temperature (e.g., 298.15 K).

-

The heat flow associated with the phase transition (vaporization or sublimation) is measured by heat-flux sensors.

-

By measuring the heat absorbed during the complete vaporization or sublimation of a known mass of the substance, the molar enthalpy of the phase change can be determined.

-

Combining this data with the enthalpy of formation in the condensed phase (from bomb calorimetry) allows for the calculation of the gas-phase enthalpy of formation[1][2].

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are thermal analysis techniques used to study the thermal stability and phase transitions of a substance.

Methodology:

-

A small sample of the compound is placed in a sample pan.

-

The sample is subjected to a controlled temperature program (e.g., a constant heating rate of 10°C/min) in a controlled atmosphere (e.g., nitrogen).

-

TGA: Measures the change in mass of the sample as a function of temperature. This provides information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability.

-

DSC: Measures the difference in heat flow between the sample and a reference pan as a function of temperature. This allows for the determination of melting points, enthalpies of fusion, and other phase transitions.

-

Kinetic parameters of decomposition can also be evaluated from the TGA thermograms[4].

Computational Protocol for Thermochemical Property Estimation

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. Density Functional Theory (DFT) is a commonly used method.

Methodology:

-

The molecular structure of this compound is built in silico.

-

The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation.

-

Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

-

The electronic energy of the molecule is calculated at a high level of theory.

-

Thermochemical properties such as enthalpy of formation, entropy, and heat capacity are then calculated using statistical mechanics principles based on the computed electronic energies and vibrational frequencies.

-

Computational results can be calibrated against experimental data for structurally related compounds to improve accuracy[1].

Workflow for Thermochemical Characterization

The following diagram illustrates a comprehensive workflow for the experimental and computational determination of the thermochemical properties of a compound like this compound.

Caption: Workflow for experimental and computational thermochemical characterization.

References

Synthesis of Novel 2-Isopropylpyrimidin-4-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of novel 2-isopropylpyrimidin-4-amine analogs. The methodologies detailed herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and anti-inflammatory agents. The 2-aminopyrimidine moiety, in particular, is a key pharmacophore in several approved drugs that target protein kinases. The introduction of an isopropyl group at the 2-position can provide favorable steric and lipophilic properties, potentially enhancing binding affinity and selectivity for target proteins. This guide outlines a robust synthetic pathway to this compound and its analogs, along with detailed experimental protocols and characterization methods.

Synthetic Pathway

The synthesis of this compound analogs can be achieved through a multi-step process, beginning with the construction of a 2-isopropyl-4-methyl-6-hydroxypyrimidine intermediate. This intermediate is then converted to the corresponding 4-amino derivative. A general synthetic scheme is presented below.

Scheme 1: Overall Synthetic Route

Caption: General synthetic pathway for this compound analogs.

Step 1: Synthesis of 2-Isopropyl-4-methyl-6-hydroxypyrimidine

The initial step involves the cyclocondensation of an isobutyramidine salt with methyl acetoacetate in the presence of a base. This reaction proceeds efficiently in a non-aqueous medium to afford the hydroxypyrimidine intermediate in high yield.[1]

Step 2: Synthesis of this compound Analogs

The conversion of the 6-hydroxypyrimidine to the desired 4-aminopyrimidine is a two-step process. First, the hydroxyl group is converted to a more reactive leaving group, typically a chloro group, using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3][4] The resulting 4-chloropyrimidine is then subjected to nucleophilic aromatic substitution with ammonia or a primary/secondary amine to yield the target this compound analogs.

Experimental Protocols

Synthesis of 2-Isopropyl-4-methyl-6-hydroxypyrimidine

-

Materials: Isobutyramidine hydrochloride, methyl acetoacetate, sodium hydroxide, methanol, heptane.

-

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add isobutyramidine hydrochloride (1.0 eq) dissolved in dry methanol.

-

Add heptane as a co-solvent.

-

Distill off the methanol at approximately 90°C.

-

Simultaneously add methyl acetoacetate (1.0 eq) and a solution of sodium hydroxide (1.0 eq) in methanol dropwise to the reaction mixture while maintaining the temperature at 88-90°C.

-

Azeotropically remove the water formed during the reaction.

-

After the reaction is complete (monitored by TLC), cool the mixture to 20°C and acidify to a pH of 8.0 with concentrated hydrochloric acid.

-

Filter the resulting solid, wash with cold water, and dry in an oven at 80°C to afford 2-isopropyl-4-methyl-6-hydroxypyrimidine.[1]

-

Synthesis of 2-Isopropyl-4-chloro-6-methylpyrimidine

-

Materials: 2-Isopropyl-4-methyl-6-hydroxypyrimidine, phosphorus oxychloride (POCl₃), pyridine.

-

Procedure:

-

In a sealed reaction vessel, combine 2-isopropyl-4-methyl-6-hydroxypyrimidine (1.0 eq), phosphorus oxychloride (1.0 eq), and pyridine (1.0 eq).

-

Heat the mixture at 160°C for 2 hours.

-

After cooling, carefully quench the reaction mixture with ice water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-isopropyl-4-chloro-6-methylpyrimidine.[2][3]

-

General Procedure for the Synthesis of this compound Analogs

-

Materials: 2-Isopropyl-4-chloro-6-methylpyrimidine, desired amine (ammonia, primary, or secondary amine), solvent (e.g., ethanol, isopropanol, or DMF).

-

Procedure:

-

Dissolve 2-isopropyl-4-chloro-6-methylpyrimidine (1.0 eq) in a suitable solvent.

-

Add an excess of the desired amine (e.g., a solution of ammonia in methanol or a neat primary/secondary amine, 2-5 eq).

-

Heat the reaction mixture to reflux or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound analog.

-

Data Presentation

The following table summarizes the synthesis of a representative set of novel this compound analogs with varying substituents.

| Compound ID | R Group | Amine Used | Solvent | Reaction Time (h) | Yield (%) |

| 1a | -H | Ammonia | Methanol | 12 | 85 |

| 1b | -CH₃ | Methylamine | Ethanol | 8 | 78 |

| 1c | -CH₂CH₃ | Ethylamine | Isopropanol | 10 | 81 |

| 1d | -Cyclopropyl | Cyclopropylamine | DMF | 16 | 75 |

| 1e | -Phenyl | Aniline | Dioxane | 24 | 65 |

| 1f | -4-Fluorophenyl | 4-Fluoroaniline | Dioxane | 24 | 68 |

| 1g | -Benzyl | Benzylamine | Ethanol | 12 | 80 |

| 1h | -Morpholino | Morpholine | DMF | 18 | 72 |

Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Purpose: To determine the purity of the synthesized compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectra are typically recorded on a 400 or 500 MHz instrument using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: Spectra are recorded on the same instrument, and chemical shifts are reported in ppm relative to the solvent peak.

-

Purpose: To confirm the chemical structure of the synthesized compounds.[6][7]

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Analysis: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized compounds.

-

Purpose: To determine the molecular weight and confirm the molecular formula of the synthesized compounds.

Potential Biological Signaling Pathways

2-Aminopyrimidine derivatives are known to interact with various biological targets, particularly protein kinases. Based on the structural features of this compound analogs, several signaling pathways are of potential interest for biological evaluation.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is a key regulator of cell growth, motility, and invasion. Its dysregulation is implicated in many cancers.[8][9] 2-Aminopyrimidine derivatives have been shown to inhibit c-Met kinase activity.

Caption: The c-Met signaling pathway and potential inhibition by analogs.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle progression, particularly at the G1/S transition.[10][11] Inhibitors of CDK2 are being investigated as potential anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An Inquiry into the Physicochemical and Biological Profile of 2-Isopropylpyrimidin-4-amine

An extensive search for the Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name for 2-Isopropylpyrimidin-4-amine did not yield a conclusive result for this specific chemical entity. Publicly available databases and scientific literature do not appear to contain a dedicated entry for this compound, suggesting it may be a novel or less-documented substance.

While direct information on this compound is not available, this guide will explore related compounds and general principles applicable to the synthesis and potential biological activities of substituted pyrimidin-4-amines. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in this class of molecules.

Related Chemical Entities

During the search, several structurally similar compounds were identified, which may offer insights into the potential properties and synthesis of this compound. These include:

-

2-Isopropyl-4-methylpyridin-3-amine: This compound, with a pyridine core, has a registered CAS number of 1698293-93-4.

-

2-Methylpyrimidin-4-amine: A pyrimidine derivative with a methyl group at the 2-position, it is registered under CAS number 74-69-1.

The synthetic routes and biological activities of these and other aminopyrimidine analogs can serve as a starting point for investigating this compound.

General Synthesis Strategies for Substituted Pyrimidin-4-amines

The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For the synthesis of 2-substituted-4-aminopyrimidines, a common strategy involves the construction of the pyrimidine ring followed by the introduction or modification of functional groups.

A plausible synthetic approach for this compound could involve the reaction of isobutyramidine with a suitable three-carbon synthon possessing the necessary functionality to form the pyrimidine ring and subsequent amination at the 4-position. The specific reagents and reaction conditions would require experimental optimization.

Below is a generalized workflow for the synthesis of substituted pyrimidines, which could be adapted for the target compound.

Potential Biological Activities of Aminopyrimidines

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Derivatives of aminopyrimidine have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and antiviral agents.[2] The biological activity is highly dependent on the nature and position of the substituents on the pyrimidine ring.

For instance, various substituted pyrimidines have been shown to act as inhibitors of kinases, which are key targets in cancer therapy.[3] The introduction of different functional groups can modulate the compound's potency, selectivity, and pharmacokinetic properties.

The potential mechanism of action for a novel compound like this compound would need to be elucidated through extensive biological screening and target identification studies. A general workflow for such a screening cascade is depicted below.

Conclusion

While specific data for this compound remains elusive, the rich chemistry and diverse biological activities of the aminopyrimidine class of compounds provide a strong rationale for its synthesis and investigation. Researchers interested in this molecule would need to undertake de novo synthesis and a comprehensive biological evaluation to determine its physicochemical properties and therapeutic potential. The information on related structures and general methodologies presented in this guide can serve as a valuable resource for initiating such an endeavor. Further research is warranted to fully characterize this and other novel aminopyrimidine derivatives.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 2-Isopropylpyrimidin-4-amine and Related Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Quantum Chemistry in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By applying the principles of quantum mechanics, these computational methods allow for the detailed investigation of the electronic structure, geometry, and properties of molecules at the atomic level. For a molecule like 2-Isopropylpyrimidin-4-amine, a pyrimidine derivative, these calculations can predict its stability, reactivity, and potential interactions with biological targets.

This guide focuses on Density Functional Theory (DFT), a robust method that offers a favorable balance between computational cost and accuracy for systems of pharmaceutical interest.[1] Key parameters derived from DFT, such as optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), provide deep insights into a molecule's behavior and potential as a drug candidate.

Experimental and Computational Protocols

A typical quantum chemical analysis involves several key steps, from initial structure preparation to the calculation of various molecular properties. The following protocols are generalized from standard practices reported in computational chemistry literature for heterocyclic compounds.[2][3][4]

Molecular Structure Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy state on the potential energy surface.

Protocol:

-

Initial Structure Drawing: The 2D structure of the target molecule (e.g., this compound) is drawn using molecular editing software such as GaussView, Avogadro, or ArgusLab.[4][5][6] A preliminary 3D structure is generated from this 2D representation.

-

Pre-optimization (Optional but Recommended): To obtain a reasonable starting geometry, a less computationally expensive method, such as a semi-empirical (e.g., PM6, AM1) or molecular mechanics (e.g., UFF) calculation, is often performed.[6]

-

Geometry Optimization with DFT: The final geometry optimization is carried out using DFT. A widely used and reliable functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][7]

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p) , is commonly employed as it provides a good balance of accuracy and computational efficiency for molecules containing first and second-row elements.[3][7] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens (important for describing anions and weak interactions), while (d,p) denotes the addition of polarization functions (for describing anisotropic electron density).

-

Software: These calculations are typically performed using the Gaussian 09 or a more recent version of the Gaussian suite of programs.[1][8]

-

Verification of Minimum Energy: A frequency calculation is performed at the same level of theory following optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[1]

Vibrational Frequency Analysis

Vibrational analysis not only confirms the nature of the stationary point on the potential energy surface but also allows for the prediction of the molecule's infrared (IR) and Raman spectra.

Protocol:

-